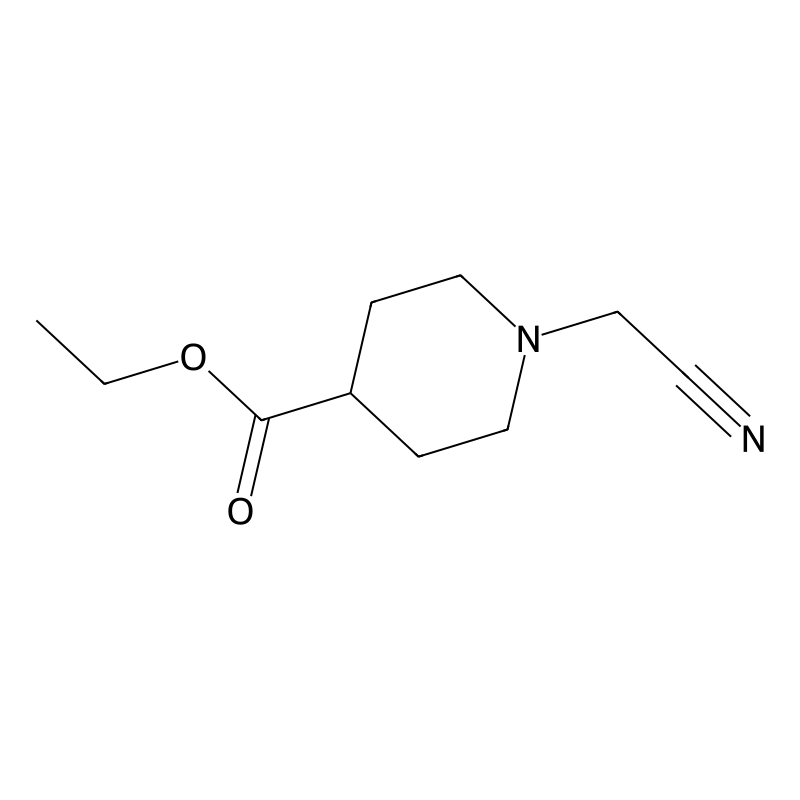

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Piperidine Derivatives

Scientific Field: Pharmaceutical Industry

Application Summary: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry.

Cyanoacetohydrazides

Scientific Field: Organic Chemistry

Application Summary: Cyanoacetohydrazides act as precursors in reactions leading to the construction of heterocycles.

Methods of Application: The application of cyanoacetohydrazides in heterocyclic synthesis involves different types of reactions, including cyclocondensation and cyclization.

Results or Outcomes: The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings.

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is a chemical compound characterized by the molecular formula C₁₀H₁₆N₂O₂ and a CAS number of 460094-92-2. This compound features a piperidine ring, an ethyl ester group, and a cyanomethyl substituent. The structure consists of a six-membered nitrogen-containing ring (piperidine) with a carboxylate group at one position and a cyanomethyl group at another, contributing to its unique reactivity and potential applications in organic synthesis and pharmaceuticals .

While specific documented reactions involving ethyl 1-(cyanomethyl)piperidine-4-carboxylate are scarce, compounds with similar structures often participate in various reactions typical of piperidine derivatives. These may include:

- Nucleophilic substitutions: The presence of the cyanomethyl group can facilitate nucleophilic attacks.

- Cyclization reactions: The compound may serve as a precursor in the synthesis of heterocycles.

- Condensation reactions: It may react with other carbonyl-containing compounds to form more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry, particularly in the formation of heterocyclic compounds .

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is part of the piperidine class, which is known for its biological significance. Compounds containing piperidine moieties have been extensively studied for their pharmacological properties, including:

- Antidepressant activity: Some piperidine derivatives exhibit effects on neurotransmitter systems.

- Antitumor effects: Certain analogs have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial properties: Piperidine-based compounds are often evaluated for their ability to combat various pathogens.

The specific biological activities of ethyl 1-(cyanomethyl)piperidine-4-carboxylate require further investigation to establish its efficacy and potential therapeutic applications .

Synthesis methods for ethyl 1-(cyanomethyl)piperidine-4-carboxylate typically involve multi-step organic reactions. Common approaches may include:

- Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the carboxylate group: This may involve esterification of carboxylic acids with alcohols.

- Cyanomethylation: The introduction of the cyanomethyl group can be performed using reagents such as sodium cyanide in the presence of a suitable electrophile.

These steps highlight the compound's synthetic complexity and the need for careful reaction conditions to achieve high yields and purity .

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate finds various applications within the pharmaceutical industry due to its structural characteristics:

- Drug design: Its piperidine framework makes it a valuable scaffold for developing new therapeutic agents.

- Synthetic intermediate: It serves as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.

- Research tool: The compound may be utilized in academic studies focused on organic synthesis and medicinal chemistry.

These applications underscore its relevance in both industrial and academic settings .

Several compounds share structural similarities with ethyl 1-(cyanomethyl)piperidine-4-carboxylate, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 1-benzyl-4-(cyanomethyl)piperidine-4-carboxylate | C₁₇H₂₂N₂O₂ | Contains a benzyl group enhancing lipophilicity |

| Ethyl 1-(4-cyanopyrid-2-yl)piperidine-4-carboxylate | C₁₄H₁₇N₃O₂ | Incorporates a pyridyl moiety, altering reactivity |

| Ethyl 1-(cyanomethyl)piperidine-3-carboxylate | C₉H₁₅N₂O₂ | Variation in the position of the carboxylic group |

The uniqueness of ethyl 1-(cyanomethyl)piperidine-4-carboxylate lies in its specific arrangement of functional groups, which influences its reactivity and potential biological activity compared to these similar compounds .